3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine
Overview
Description
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine is a heterocyclic compound that features an imidazo[1,5-c]pyrimidine core substituted with tert-butyl and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with tert-butylamine, followed by cyclization to form the imidazo[1,5-c]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO and bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Another pyrimidine derivative with tert-butyl groups, known for its use as a base in organic synthesis.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share a similar core structure and are studied for their potential as adenosine receptor antagonists.
Uniqueness
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-tert-butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c1-10(2,3)8-13-5-6-4-7(11)14-9(12)15(6)8/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIFIXBNASLYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2N1C(=NC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538706 | |
Record name | 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94694-13-0 | |
Record name | 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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